



# Application Notes and Protocols for AZD-8055 In Vitro Assays

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Compound of Interest		
Compound Name:	AZD-8055	
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## For Researchers, Scientists, and Drug Development Professionals

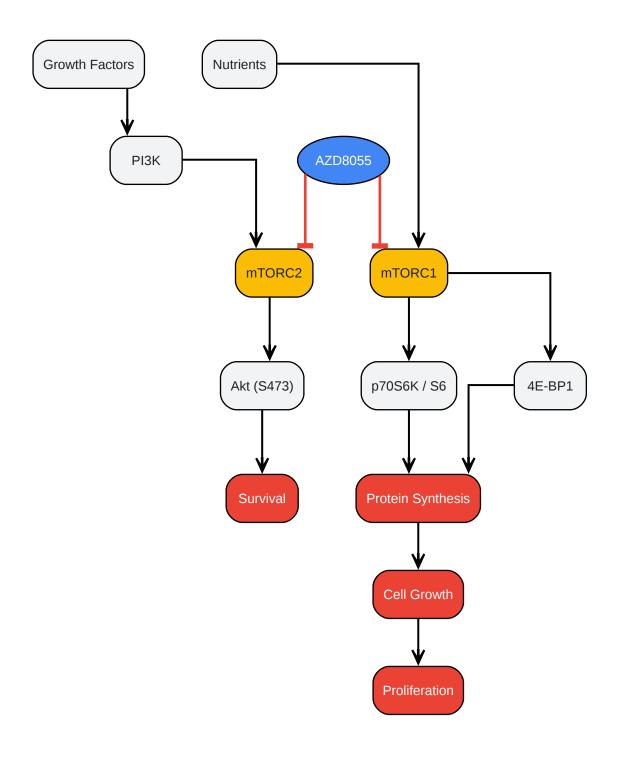
Introduction

**AZD-8055** is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTORC1 and mTORC2 complexes, effectively blocking downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][4] This dual-targeting mechanism makes **AZD-8055** a valuable tool for investigating the mTOR signaling cascade and a potential therapeutic agent in oncology.[4][5] These application notes provide detailed protocols for key in vitro assays to assess the activity of **AZD-8055**.

## **Mechanism of Action**

AZD-8055 inhibits the serine/threonine kinase activity of mTOR, which in turn blocks the phosphorylation of key downstream effectors.[4] Inhibition of mTORC1 disrupts the phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle progression.[2][4] Concurrently, inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (S473), further impacting cell survival and proliferation.[1][2]





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Caption: AZD-8055 signaling pathway.



## **Quantitative Data Summary**

The inhibitory activity of **AZD-8055** has been characterized in various in vitro systems. The following tables summarize the reported IC50 values for mTOR kinase inhibition and cellular proliferation.

Table 1: AZD-8055 Kinase Inhibition

Target	Assay Type	IC50 (nM)
mTOR	ELISA-based kinase assay	0.8 ± 0.2
mTOR	Truncated mTOR in MDA-MB- 468 cells	0.8
ΡΙ3Κα, β, γ, δ	Kinase Assay	>1,000
ATM	Kinase Assay	>1,000

| DNA-PK | Kinase Assay | >1,000 |

Table 2: AZD-8055 Cell Proliferation Inhibition

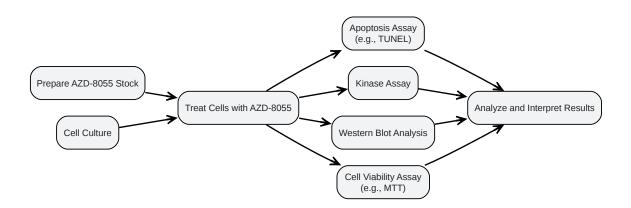
Cell Line	Cancer Type	IC50 (nM)
U87MG	Glioblastoma	53
A549	Lung Cancer	50
H838	Lung Cancer	20

| PPTP Panel (Median) | Pediatric Cancers | 24.7 |

## **Experimental Protocols**

The following are detailed protocols for common in vitro assays used to evaluate the efficacy of **AZD-8055**.





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Caption: General experimental workflow.

## **Cell Proliferation Assay (MTT Assay)**

This protocol is adapted from a study on laryngeal carcinoma cells.[5]

Objective: To determine the effect of AZD-8055 on cell viability and proliferation.

#### Materials:

- Hep-2 cells (or other cell line of interest)
- 96-well plates
- Complete culture medium (e.g., DMEM with 10% FBS)
- AZD-8055 (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (1 mg/mL in PBS)



- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Microplate reader

#### Procedure:

- Seed 5 x 10<sup>3</sup> cells per well in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of AZD-8055 in complete culture medium. A suggested concentration range is 0.8 to 260 μg/L.[5]
- Remove the existing medium from the cells and add 100 μL of the **AZD-8055** dilutions to the respective wells. Include a vehicle control (DMSO) group.
- Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
- After the incubation period, add 10 μL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[5]
- Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.[5]
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## **Western Blot Analysis**

This protocol is based on general western blotting procedures and findings from various studies on AZD-8055.[3][5]

Objective: To assess the effect of **AZD-8055** on the phosphorylation status of mTOR pathway proteins.

Materials:



- Cells treated with AZD-8055 for desired times and concentrations (e.g., 50-800 nM for 2-48 hours).[3][5]
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt (S473), anti-Akt, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Lyse the treated cells on ice and collect the protein lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.



- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Densitometry analysis can be performed to quantify changes in protein phosphorylation.

## mTOR Kinase Assay (Cell-Based)

This high-throughput screening protocol is designed to measure mTORC1 and mTORC2 activity.[2][6]

Objective: To quantify the inhibitory effect of **AZD-8055** on mTORC1 and mTORC2 kinase activity within a cellular context.

#### Materials:

- MDA-MB-468 cells (or other suitable cell line)
- AZD-8055
- Fixative solution
- Primary antibodies: anti-p-S6 (S235/236) for mTORC1 activity and anti-p-Akt (S473) for mTORC2 activity.[6]
- · Fluorescently labeled secondary antibodies
- Laser scanning cytometer (e.g., Acumen)

#### Procedure:

- Seed MDA-MB-468 cells in a suitable plate format for high-throughput screening.
- Expose the cells to a range of AZD-8055 concentrations for 2 hours.[2][6]



- At the end of the incubation, fix the cells.
- Wash the cells and probe with either anti-p-S6 or anti-p-Akt antibodies.
- Wash away the primary antibody and add the corresponding fluorescently labeled secondary antibody.
- Assess the levels of phosphorylation using a laser scanning cytometer.[2][6]
- The data can be used to generate dose-response curves and determine the IC50 for the inhibition of mTORC1 and mTORC2 activity.

## **Apoptosis Assay (TUNEL Staining)**

This protocol is based on a study investigating AZD-8055-induced apoptosis.[5]

Objective: To detect DNA fragmentation associated with apoptosis in cells treated with **AZD-8055**.

#### Materials:

- Cells treated with AZD-8055
- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
- Fluorescence microscope or flow cytometer

#### Procedure:

- Treat cells with various concentrations of AZD-8055 for a specified period (e.g., 24-72 hours).
- Harvest the cells and fix them according to the TUNEL assay kit manufacturer's instructions.
- Permeabilize the cells to allow entry of the labeling reagents.
- Perform the TUNEL reaction to label the 3'-OH ends of fragmented DNA.



 Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells. An increase in the TUNEL-positive cell population indicates an induction of apoptosis.[5]

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